REACTION_CXSMILES
|
S(Cl)(Cl)=O.[I:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([I:15])[CH:14]=1)[C:9]([NH2:11])=O>>[I:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([I:15])[CH:14]=1)[C:9]#[N:11]
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C(=O)N)C=C(C1)I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 18 h
|
Duration
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18 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
excess thionyl chloride removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with a saturated solution of NaHCO3 (3×10 mL), water (2×10 mL), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
Concentration of the organic solution followed by column chromatography purification
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C#N)C=C(C1)I
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |